Allosecurinin

説明

Virosecurinine is a member of indolizines.

Virosecurinine is a natural product found in Flueggea suffruticosa and Phyllanthus niruri with data available.

作用機序

Target of Action

Allosecurinin, also known as Phyllochrysine, is a Securinega alkaloid isolated from M.indica and M.discoidea It is known to exhibit antifungal activity .

Mode of Action

It is known to exhibit antifungal activity This suggests that it may interact with specific targets in fungal cells to inhibit their growth or proliferation

Pharmacokinetics

A molecular docking study has shown that this compound has a binding energy value of -76 Kcal/mol against CotH2, a receptor in Rhizpous delemar This suggests that this compound may have good binding affinity to its targets, which could influence its bioavailability

Result of Action

The result of this compound’s action is the inhibition of fungal growth or proliferation, given its antifungal activity

生化学分析

Biochemical Properties

Allosecurinin plays a significant role in biochemical reactions, particularly due to its antifungal activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the growth of certain fungal species by interfering with their cellular processes . The compound’s interaction with fungal enzymes likely involves binding to active sites, thereby inhibiting enzyme activity and leading to the accumulation of toxic intermediates within the fungal cells .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to downregulate genes involved in fungal growth and virulence, thereby reducing the pathogenicity of the fungi . In mammalian cells, this compound’s effects are less pronounced, but it may still impact cellular metabolism and gene expression at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to fungal enzymes, inhibiting their activity and leading to the accumulation of toxic intermediates . This inhibition disrupts essential biochemical pathways, ultimately causing cell death. Additionally, this compound may interact with fungal DNA, leading to changes in gene expression and further contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound has shown consistent antifungal activity over several days, with minimal degradation . Long-term effects on cellular function have been observed in in vivo studies, where prolonged exposure to this compound led to reduced fungal growth and virulence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant toxicity to the host . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing antifungal efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antifungal activity. It interacts with enzymes involved in cell wall synthesis and membrane integrity, disrupting these processes and leading to cell death . Additionally, this compound may affect metabolic flux and metabolite levels within fungal cells, further contributing to its antifungal effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane of fungal cells, where it interacts with key enzymes and disrupts essential biochemical pathways . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .

生物活性

Allosecurinin, a natural alkaloid derived from the Securinega genus, has garnered attention for its diverse biological activities, particularly its anticancer and antifungal properties. This article explores the synthesis, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Overview

This compound is known for its significant bioactivity against various cancer cell lines and fungal pathogens. Recent studies have synthesized derivatives of this compound to enhance its therapeutic potential, particularly in oncology.

Recent research indicates that this compound exhibits potent anticancer activity through multiple mechanisms:

- Induction of Apoptosis : this compound derivatives have been shown to induce apoptosis in cancer cells via the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 and XIAP .

- Cell Cycle Arrest : The compound can cause cell cycle arrest, particularly in leukemia cells, leading to differentiation or apoptosis depending on the concentration used .

Case Study: Synthetic Derivatives

A study synthesized twenty-three novel this compound derivatives and evaluated their effects on nine human cancer cell lines. The lead compound identified (BA-3) demonstrated:

- Differentiation at Low Concentrations : Induced differentiation towards granulocytosis in leukemia cells.

- Apoptosis at High Concentrations : Triggered significant apoptotic responses, confirming its potential as an oncotherapeutic agent .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BA-3 | HL-60 | 5.2 | Apoptosis |

| BA-3 | K562 | 4.8 | Differentiation |

| BA-3 | MCF-7 | 6.0 | Apoptosis |

Antifungal Activity

This compound has also been investigated for its antifungal properties, particularly against Rhizopus delemar, a pathogen associated with mucormycosis.

The antifungal activity of this compound is attributed to:

- Inhibition of Spore Germination : Research indicates that this compound effectively inhibits spore germination in various fungal species.

- Binding Affinity : Molecular docking studies reveal strong binding to CotH2 receptors in Rhizopus delemar, suggesting a mechanism for disrupting fungal invasion .

Research Findings

A study highlighted that this compound's binding energy value was -7.6 Kcal/mol against CotH2, indicating a strong interaction that could inhibit fungal growth and proliferation.

| Fungal Species | Inhibition (%) at 10 µg/ml |

|---|---|

| Rhizopus delemar | 95% |

| Candida albicans | 70% |

| Aspergillus niger | 65% |

特性

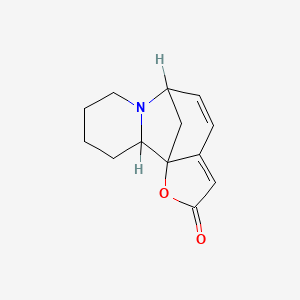

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Allosecurinine a potential treatment option for mucormycosis?

A1: Research suggests that Allosecurinine exhibits promising inhibitory activity against Rhizopus delemar, a fungal species responsible for mucormycosis. This fungal pathogen utilizes spore-coating proteins, particularly CotH1, CotH2, and CotH3, to invade host cells. Molecular docking studies [] have revealed that Allosecurinine demonstrates strong binding affinity to the CotH2 receptor of Rhizopus delemar with a binding energy value of -7.6 Kcal/mol. This suggests that Allosecurinine could potentially interfere with the binding of Rhizopus delemar to host cells, thus inhibiting the invasion process and offering a potential therapeutic avenue for mucormycosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。